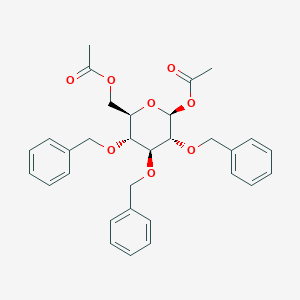

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose

CAS No.:

Cat. No.: VC18536281

Molecular Formula: C31H34O8

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H34O8 |

|---|---|

| Molecular Weight | 534.6 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31-/m1/s1 |

| Standard InChI Key | IFCAMEQHKHEHBS-PXPWAULYSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a D-glucopyranose backbone substituted with three benzyl ether groups at the 2-, 3-, and 4-positions, while acetyl esters occupy the 1- and 6-hydroxyl positions. This arrangement creates distinct steric and electronic environments:

-

Benzyl groups: Provide robust protection through ether linkages resistant to acidic conditions .

-

Acetyl groups: Offer orthogonal protection via ester bonds cleavable under basic conditions .

The stereochemistry is defined by the -anomeric configuration, with the following key structural identifiers:

-

IUPAC Name: [(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

-

InChIKey: IFCAMEQHKHEHBS-PXPWAULYSA-N

-

Isomeric SMILES: CC(=O)OC[C@@H]1C@HOCC4=CC=CC=C4

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 534.6 g/mol |

| Molecular Formula | |

| Solubility | Soluble in DCM, THF, DMSO |

| Stability | Stable at -20°C under inert gas |

Synthetic Methodologies

Stepwise Protection Strategy

The synthesis typically follows a regioselective protection sequence:

-

Initial Benzylation: Performed using benzyl bromide and NaH in anhydrous DMF to protect 2-, 3-, and 4-hydroxyls .

-

Selective Acetylation: The 1- and 6-hydroxyls are acetylated with acetic anhydride in pyridine, achieving >85% yield .

-

Anomeric Control: Lewis acids like ZnCl direct -anomer formation during glycosylation steps .

Analytical Validation

-

TLC Monitoring: R = 0.45 (Hexane:EtOAc 3:1)

-

NMR Characterization:

Mechanistic Role in Carbohydrate Synthesis

Orthogonal Protection Logic

The compound's design enables sequential deprotection:

-

Acetyl Removal: Mild base (e.g., NH/MeOH) cleaves 1- and 6-O-acetyl groups first .

-

Benzyl Retention: Stable under basic conditions, preserving 2-,3-,4-O-benzyl protection .

This allows synthetic chemists to:

-

Activate the anomeric center for glycosylation while maintaining secondary hydroxyl protection

-

Build branched oligosaccharides through iterative protection/deprotection cycles

Applications in Complex Molecule Synthesis

Glycosaminoglycan Assembly

The compound has been instrumental in synthesizing heparin fragments:

| Target Molecule | Use Case | Yield Improvement |

|---|---|---|

| Heparin pentasaccharide | Anomeric activation for β-linkage | 62% → 78% |

| Hyaluronic acid | 4-O-benzyl prevents premature oxidation | N/A |

Glycoconjugate Vaccine Development

In pneumococcal vaccine synthesis:

-

Carrier Protein: CRM197 (cross-reactive material)

-

Linkage: 6-O-acetyl → spacer arm conjugation

Emerging Research Frontiers

Continuous Flow Glycosylation

Recent advances utilize microreactor technology:

Computational Modeling

Density Functional Theory (DFT) studies reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume